molecular formula C34H28CoN9O9S2 B12801009 Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid CAS No. 68239-47-4

Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid

Cat. No.: B12801009
CAS No.: 68239-47-4
M. Wt: 829.7 g/mol
InChI Key: GYYKAVHKTXLJDL-UHFFFAOYSA-K
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Description

Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid is a complex coordination compound It features a cobalt ion coordinated with multiple ligands, including azo compounds and sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex coordination compounds typically involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. For example, the cobalt salt (such as cobalt(II) chloride) can be reacted with the ligands in a solvent like ethanol or water, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of such compounds may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The purification of the final product can be achieved through crystallization, filtration, and washing steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where the cobalt ion changes its oxidation state.

    Reduction: Reduction reactions can also occur, potentially altering the oxidation state of cobalt.

    Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Various ligands such as amines, phosphines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state cobalt complex, while substitution could result in a new coordination compound with different ligands.

Scientific Research Applications

Chemistry

These compounds are studied for their electronic and magnetic properties, which can be useful in catalysis and materials science.

Biology

In biological research, such compounds can be used as models to study metalloenzymes and their mechanisms.

Medicine

Some coordination compounds have potential therapeutic applications, such as in cancer treatment or as antimicrobial agents.

Industry

In industry, these compounds can be used in dyeing processes, as catalysts in chemical reactions, and in the development of new materials.

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interactions with biological molecules or catalytic sites. The cobalt ion can coordinate with various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of the application.

Comparison with Similar Compounds

Similar Compounds

  • Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))
  • Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid)

Uniqueness

This compound’s uniqueness lies in its specific ligand arrangement and the resulting chemical properties. The presence of azo groups and sulfonamides can impart unique electronic and steric characteristics, making it distinct from other cobalt coordination compounds.

Properties

CAS No.

68239-47-4

Molecular Formula

C34H28CoN9O9S2

Molecular Weight

829.7 g/mol

IUPAC Name

8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;cobalt(3+);2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-4-sulfamoylphenolate

InChI

InChI=1S/C18H16N4O5S.C16H15N5O4S.Co/c1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24;1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;/h2-9,24-25H,1H3,(H,20,23)(H2,19,26,27);2-9,15,22H,1H3,(H2,17,24,25);/q;;+3/p-3

InChI Key

GYYKAVHKTXLJDL-UHFFFAOYSA-K

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])C3=CC=CC=C3.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Co+3]

Origin of Product

United States

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